molecular formula C9H9Br2N B12975842 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine

4,7-Dibromo-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12975842
M. Wt: 290.98 g/mol
InChI Key: LZFRPLUFUJMXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromo-2,3-dihydro-1H-inden-1-amine: is a chemical compound with the molecular formula C9H9Br2N . It is a derivative of indene, featuring two bromine atoms at the 4 and 7 positions, and an amine group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 7 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its structural features may be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its brominated structure makes it useful in flame retardants and other applications requiring halogenated compounds .

Mechanism of Action

The mechanism of action of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C9H9Br2N

Molecular Weight

290.98 g/mol

IUPAC Name

4,7-dibromo-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9Br2N/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2

InChI Key

LZFRPLUFUJMXQV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1N)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.